(Mesitylamino)(oxo)acetic acid (Mesitylamino)(oxo)acetic acid
Brand Name: Vulcanchem
CAS No.: 79354-46-4
VCID: VC16493490
InChI: InChI=1S/C11H13NO3/c1-6-4-7(2)9(8(3)5-6)12-10(13)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

(Mesitylamino)(oxo)acetic acid

CAS No.: 79354-46-4

Cat. No.: VC16493490

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

(Mesitylamino)(oxo)acetic acid - 79354-46-4

Specification

CAS No. 79354-46-4
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name 2-oxo-2-(2,4,6-trimethylanilino)acetic acid
Standard InChI InChI=1S/C11H13NO3/c1-6-4-7(2)9(8(3)5-6)12-10(13)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15)
Standard InChI Key NCKRYPKOPPLVPE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)C(=O)O)C

Introduction

Structural and Physicochemical Properties

The molecular architecture of (mesitylamino)(oxo)acetic acid features a mesitylamine group bonded to an oxoacetic acid backbone. Key physicochemical parameters include:

Table 1: Fundamental Properties of (Mesitylamino)(oxo)acetic Acid

PropertyValue
CAS Registry Number79354-46-4
IUPAC Name2-Oxo-2-[(2,4,6-trimethylphenyl)amino]acetic acid
Molecular FormulaC₁₁H₁₃NO₃
Molecular Weight207.23 g/mol
SMILESCC1=CC(=C(C(=C1)C)NC(=O)C(=O)O)C
InChI KeyNCKRYPKOPPLVPE-UHFFFAOYSA-N

The mesityl group’s three methyl substituents create a sterically hindered environment around the amino group, which modulates the compound’s solubility and reactivity . Spectroscopic characterization via ¹H NMR and IR reveals distinct absorption bands for the carbonyl (C=O) groups at ~1755 cm⁻¹ and ~1678 cm⁻¹, consistent with oxamic acid derivatives .

Synthesis and Industrial Production

The synthesis of (mesitylamino)(oxo)acetic acid typically involves the condensation of mesitylamine with oxalyl derivatives. A validated method, adapted from protocols for analogous oxamic acids, proceeds as follows :

  • Reaction of Mesitylamine with Oxalyl Chloride:
    Mesitylamine reacts with oxalyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (Et₃N). This step forms the intermediate acyl chloride.

    Mesitylamine+ClC(O)C(O)ClEt₃N, DCMMesityl-NH-C(O)C(O)Cl\text{Mesitylamine} + \text{ClC(O)C(O)Cl} \xrightarrow{\text{Et₃N, DCM}} \text{Mesityl-NH-C(O)C(O)Cl}
  • Hydrolysis to Carboxylic Acid:
    The intermediate undergoes hydrolysis using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture, yielding the final product after acidification and purification.

    Mesityl-NH-C(O)C(O)ClLiOH, H₂O/THFMesityl-NH-C(O)COOH\text{Mesityl-NH-C(O)C(O)Cl} \xrightarrow{\text{LiOH, H₂O/THF}} \text{Mesityl-NH-C(O)COOH}

Table 2: Optimized Synthesis Conditions

ParameterCondition
SolventDichloromethane (DCM)
Temperature0°C → Room temperature
CatalystTriethylamine (1.1 equiv)
Reaction Time4–6 hours
PurificationRecrystallization (CH₂Cl₂/hexanes)

Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and purity (>98%). Advanced purification techniques, such as column chromatography or recrystallization, ensure pharmaceutical-grade quality .

Reactivity and Chemical Transformations

(Mesitylamino)(oxo)acetic acid participates in diverse reactions, leveraging both the oxo and amino functionalities:

Nucleophilic Acyl Substitution

The carboxylic acid group undergoes esterification or amidation. For example, reaction with methanol in the presence of H₂SO₄ yields the methyl ester:

Mesityl-NH-C(O)COOH+CH₃OHH₂SO₄Mesityl-NH-C(O)COOCH₃+H₂O\text{Mesityl-NH-C(O)COOH} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Mesityl-NH-C(O)COOCH₃} + \text{H₂O}

Transition-Metal-Free C–H Functionalization

Recent studies highlight its utility in synthesizing heterocyclic compounds. Under oxidative conditions with (NH₄)₂S₂O₈, it couples with quinoxalin-2(1H)-ones to form 3-carbamoyl derivatives :

Quinoxalinone+(Mesitylamino)(oxo)acetic acid(NH₄)₂S₂O₈3-Carbamoyl Quinoxalinone\text{Quinoxalinone} + \text{(Mesitylamino)(oxo)acetic acid} \xrightarrow{\text{(NH₄)₂S₂O₈}} \text{3-Carbamoyl Quinoxalinone}

Key Reaction Parameters:

  • Oxidant: Ammonium persulfate (2.5 equiv)

  • Solvent: Acetonitrile/H₂O (4:1)

  • Yield: 73–86%

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for N-acyliminium ions, intermediates in alkaloid synthesis. Its mesityl group enhances stability during cycloaddition reactions, enabling access to polycyclic frameworks .

Material Science

Oxamic acid derivatives are explored as ligands in coordination polymers. The mesityl group’s bulkiness prevents aggregation, favoring the formation of porous metal-organic frameworks (MOFs) with high surface areas (>1000 m²/g) .

Challenges and Future Directions

Current limitations include moderate solubility in polar solvents (e.g., water solubility <0.1 mg/mL) , which restricts biological applications. Future research should focus on:

  • Derivatization Strategies: Introducing sulfonate or PEG groups to enhance hydrophilicity.

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral oxamic acid derivatives.

  • Mechanistic Studies: Elucidating the compound’s role in C–H activation pathways using in situ spectroscopic techniques.

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